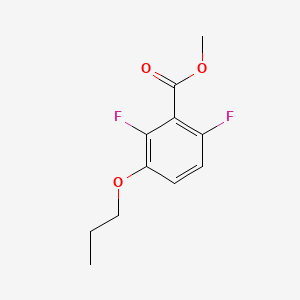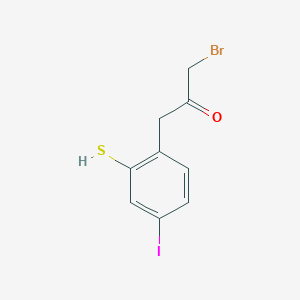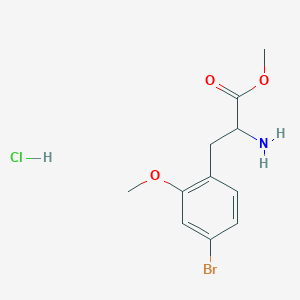
methyl 2-amino-3-(4-bromo-2-methoxyphenyl)propanoate HCl
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Methyl 2-amino-3-(4-bromo-2-methoxyphenyl)propanoate hydrochloride is a chemical compound with the molecular formula C11H15BrClNO3. It is a derivative of phenylalanine, where the phenyl group is substituted with a bromine atom and a methoxy group. This compound is often used in various scientific research applications due to its unique chemical properties.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of methyl 2-amino-3-(4-bromo-2-methoxyphenyl)propanoate hydrochloride typically involves the following steps:
Bromination: The starting material, 2-methoxyphenylalanine, undergoes bromination using bromine in the presence of a suitable solvent like acetic acid to introduce the bromine atom at the para position.
Esterification: The carboxylic acid group of the brominated product is then esterified using methanol and a strong acid catalyst like sulfuric acid to form the methyl ester.
Amination: The ester is then subjected to amination using ammonia or an amine source to introduce the amino group at the alpha position.
Hydrochloride Formation: Finally, the compound is converted to its hydrochloride salt by treatment with hydrochloric acid.
Industrial Production Methods
In an industrial setting, the production of methyl 2-amino-3-(4-bromo-2-methoxyphenyl)propanoate hydrochloride may involve continuous flow reactors to ensure efficient mixing and reaction control. The use of automated systems for bromination, esterification, and amination steps can enhance yield and purity.
化学反应分析
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the methoxy group, leading to the formation of corresponding aldehydes or acids.
Reduction: Reduction reactions can target the bromine atom, converting it to a hydrogen atom, or the amino group, converting it to an amine.
Substitution: The bromine atom can be substituted with other nucleophiles such as hydroxyl, thiol, or amine groups under suitable conditions.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Reagents like lithium aluminum hydride or hydrogen gas in the presence of a palladium catalyst.
Substitution: Nucleophiles like sodium hydroxide, thiourea, or ammonia in polar solvents.
Major Products
Oxidation: Formation of 4-bromo-2-methoxybenzaldehyde or 4-bromo-2-methoxybenzoic acid.
Reduction: Formation of 2-amino-3-(4-methoxyphenyl)propanoate.
Substitution: Formation of 2-amino-3-(4-hydroxy-2-methoxyphenyl)propanoate or similar derivatives.
科学研究应用
Methyl 2-amino-3-(4-bromo-2-methoxyphenyl)propanoate hydrochloride is used in various fields of scientific research:
Chemistry: As a building block for the synthesis of more complex organic molecules.
Biology: In studies involving enzyme-substrate interactions and protein synthesis.
Medicine: As a potential precursor for pharmaceutical compounds with therapeutic properties.
Industry: In the production of specialty chemicals and intermediates for agrochemicals.
作用机制
The compound exerts its effects primarily through interactions with biological molecules such as enzymes and receptors. The bromine and methoxy groups can influence the binding affinity and specificity of the compound towards its molecular targets. The amino group can participate in hydrogen bonding and electrostatic interactions, further modulating the compound’s activity.
相似化合物的比较
Similar Compounds
Methyl 2-amino-3-(4-methoxyphenyl)propanoate hydrochloride: Lacks the bromine atom, which can affect its reactivity and binding properties.
Methyl 2-amino-3-(4-chloro-2-methoxyphenyl)propanoate hydrochloride: Contains a chlorine atom instead of bromine, leading to different chemical and biological properties.
Methyl 2-amino-3-(4-hydroxy-2-methoxyphenyl)propanoate hydrochloride: The hydroxyl group can significantly alter the compound’s solubility and reactivity.
Uniqueness
Methyl 2-amino-3-(4-bromo-2-methoxyphenyl)propanoate hydrochloride is unique due to the presence of both bromine and methoxy groups, which confer distinct chemical reactivity and biological activity. The combination of these functional groups makes it a valuable compound for various research applications.
属性
分子式 |
C11H15BrClNO3 |
|---|---|
分子量 |
324.60 g/mol |
IUPAC 名称 |
methyl 2-amino-3-(4-bromo-2-methoxyphenyl)propanoate;hydrochloride |
InChI |
InChI=1S/C11H14BrNO3.ClH/c1-15-10-6-8(12)4-3-7(10)5-9(13)11(14)16-2;/h3-4,6,9H,5,13H2,1-2H3;1H |
InChI 键 |
ASVLCPYYNWMNHJ-UHFFFAOYSA-N |
规范 SMILES |
COC1=C(C=CC(=C1)Br)CC(C(=O)OC)N.Cl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![bromo-7-ethyl-N-isobutyl-7H-imidazo[4,5-c]pyridazin-8-amine](/img/structure/B14042931.png)

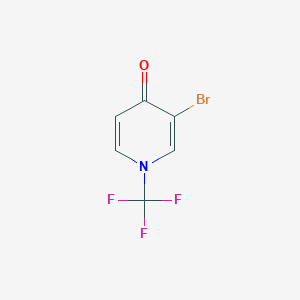
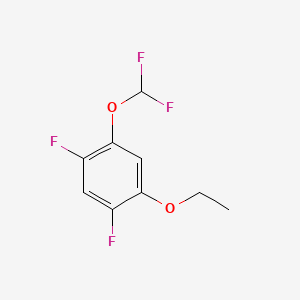

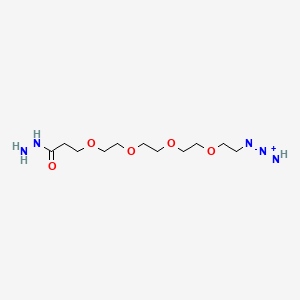
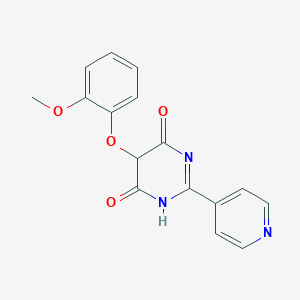
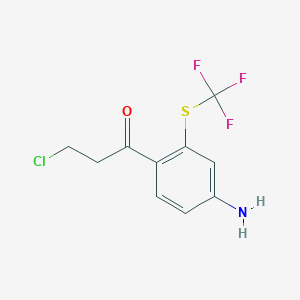
![(3-Bromoimidazo[1,2-a]pyridin-7-yl)methanol](/img/structure/B14042964.png)
![(3AS,6S,6AR)-6-Hydroxytetrahydrofuro[3,2-B]furan-3(2H)-one](/img/structure/B14042971.png)

